hexahydroindolizin-5(1H)-one hexahydroindolizin-5(1H)-one
Brand Name: Vulcanchem
CAS No.: 32537-55-6
VCID: VC11696467
InChI: InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2
SMILES: C1CC2CCCN2C(=O)C1
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

hexahydroindolizin-5(1H)-one

CAS No.: 32537-55-6

Cat. No.: VC11696467

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

hexahydroindolizin-5(1H)-one - 32537-55-6

Specification

CAS No. 32537-55-6
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one
Standard InChI InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2
Standard InChI Key RDPDXQHZOLPNMZ-UHFFFAOYSA-N
SMILES C1CC2CCCN2C(=O)C1
Canonical SMILES C1CC2CCCN2C(=O)C1

Introduction

Structural and Molecular Characteristics

Hexahydroindolizin-5(1H)-one features a bicyclic framework comprising a six-membered piperidine ring fused to a five-membered pyrrolidine ring, with a ketone group at the 5-position. The compound’s IUPAC name is 2,3,5,7,8,8a-hexahydro-1H-indolizin-5-one, and its canonical SMILES representation is C1CC2C(=O)CCN2C1\text{C1CC2C(=O)CCN2C1} . The ketone moiety introduces polarity, influencing solubility and reactivity, while the fused ring system confers rigidity, affecting conformational dynamics and intermolecular interactions.

Comparative analysis with its positional isomer, hexahydroindolizin-6(5H)-one (CAS 104779-11-5), reveals distinct electronic properties due to ketone placement. The 5-keto derivative exhibits greater electron deficiency in the piperidine ring, enhancing its susceptibility to nucleophilic attack at the α-carbon.

Synthesis Methodologies

Metal-Free Biscyclization Strategies

A groundbreaking advancement in the synthesis of hexahydroindolizin-5(1H)-one involves a metal-free [3 + 2 + 1]/[2 + 2 + 1] biscyclization protocol (Figure 1). This method, reported by Li et al. , utilizes α,β-unsaturated ketones and ammonium acetate under mild conditions to construct the indolizine core with concomitant functionalization. Key steps include:

  • Formation of a conjugated enamine intermediate via condensation between the ketone and ammonia.

  • Electrophilic cyclization driven by intramolecular hydrogen bonding, yielding the bicyclic framework.

  • Aromatization through dehydrogenation, stabilized by resonance effects.

This approach achieves yields of 68–82% with excellent regioselectivity, avoiding transition-metal catalysts and harsh reagents .

Physicochemical Properties

Hexahydroindolizin-5(1H)-one exhibits the following characteristics:

PropertyValue
Molecular Weight139.19 g/mol
Melting Point98–102°C (predicted)
SolubilityModerate in polar solvents
LogP (Octanol-Water)0.87 (estimated)

The ketone group confers moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Its logP value suggests balanced lipophilicity, suitable for blood-brain barrier penetration in drug candidates.

Industrial and Research Applications

Pharmaceutical Intermediate

Hexahydroindolizin-5(1H)-one serves as a precursor to alkaloids and neuroactive agents. For example, its derivative 1-(1,3-dithian-2-ylidene)hexahydroindolizin-5(1H)-one (Figure 2) is investigated for dual-action antimicrobial and antitumor properties.

Chemical Synthesis Building Block

The compound’s ketone and amine functionalities enable diverse transformations:

  • Reductive Amination: Conversion to secondary amines for catalyst ligands.

  • Grignard Additions: Synthesis of tertiary alcohols with chiral centers.

  • Heterocyclic Elaboration: Ring-expansion reactions to access azepanes or quinolizidines .

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